2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole is a complex organic compound belonging to the class of heterocyclic compounds It features a unique structure with multiple methyl groups and a fused indole ring system
Preparation Methods
The synthesis of 2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole typically involves the Fischer reaction. This reaction uses dihydrazone obtained by the action of methyl isopropyl ketone on m-phenylenedihydrazine . The reaction conditions often include the use of p-toluenesulfonic acid in toluene, which facilitates the formation of the indole product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve halogenating agents like bromine or chlorine. The major products formed from these reactions depend on the specific reagents and conditions used, but they typically involve modifications to the methyl groups or the indole ring system .
Scientific Research Applications
This compound has several scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesAdditionally, it is used in the development of new materials with specific electronic or optical properties .
Mechanism of Action
The mechanism of action of 2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole involves its interaction with molecular targets through its indole ring system. This interaction can affect various biological pathways, depending on the specific application. For example, in medicinal chemistry, it may interact with enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar compounds to 2,3,3,7,8,8-Hexamethyl-3,8-dihydropyrrolo[2,3-e]indole include other hexamethyl derivatives and indole-based compounds. For instance, 2,3,3,5,5,6-Hexamethyl-3H,5H-benzo[1,2-b∶5,4-b′]dipyrrole and 2,3,3,6,7,7-Hexamethyl-3H,7H-benzo[1,2-b∶4,5-b′]dipyrrole are structurally related and share similar synthetic routes . this compound is unique due to its specific arrangement of methyl groups and the fused indole ring, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H20N2 |
---|---|
Molecular Weight |
240.34 g/mol |
IUPAC Name |
2,3,3,7,8,8-hexamethylpyrrolo[2,3-e]indole |
InChI |
InChI=1S/C16H20N2/c1-9-15(3,4)11-7-8-12-13(14(11)18-9)16(5,6)10(2)17-12/h7-8H,1-6H3 |
InChI Key |
MQGVMJNKQKNAAA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C1(C)C)C=CC3=C2C(C(=N3)C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.